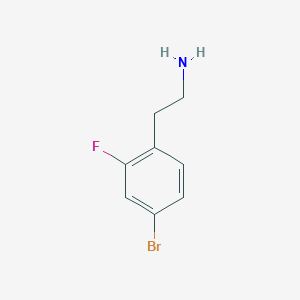

2-(4-Bromo-2-fluorophenyl)ethanamine

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Research

In the landscape of modern chemical synthesis, 2-(4-bromo-2-fluorophenyl)ethanamine serves as a valuable intermediate. Its structure combines a reactive primary amine with a strategically halogenated aromatic ring, making it a versatile precursor for constructing more complex molecular architectures. The presence of both bromine and fluorine atoms on the phenyl ring allows for selective and diverse chemical transformations.

Aryl halides, such as the bromo- and fluoro-moieties on this compound, are fundamental precursors in a multitude of synthetic reactions. wikipedia.org The bromine atom is particularly useful for participating in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. organic-chemistry.orgmdpi.com These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The fluorine atom, on the other hand, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. acs.org

In medicinal chemistry, the phenethylamine (B48288) scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of specific substituents on the aromatic ring can fine-tune the pharmacological activity. For instance, related halogenated aromatic compounds are investigated for their potential as kinase inhibitors, antiepileptic agents, and antimicrobial drugs. acs.orgnih.gov The synthesis of novel derivatives using precursors like this compound is a common strategy in the quest for new therapeutic agents targeting a range of diseases, from cancer to central nervous system disorders and infectious diseases. acs.orgresearchgate.netmdpi.com

Historical Context of Related Aryl-Substituted Ethanamine Derivatives in Chemical Research

The study of aryl-substituted ethanamine derivatives has a rich history, deeply intertwined with the development of medicinal chemistry and neuropharmacology. The parent compound, phenethylamine, is a trace amine naturally found in the human brain and serves as the backbone for a vast class of psychoactive substances and pharmaceuticals.

Historically, modifications to the phenethylamine structure have led to the discovery of important neurotransmitters (e.g., dopamine, norepinephrine) and potent drugs. In the 20th century, extensive research into synthetic derivatives gave rise to stimulants, antidepressants, and psychedelic compounds. A notable example of a related bromo-substituted phenethylamine is 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychedelic drug synthesized in the 1970s. nist.gov

The methods for creating these molecules have also evolved significantly. Early syntheses were often harsh and limited in scope. The development of transition metal-catalyzed cross-coupling reactions, particularly the Ullmann reaction first reported in the early 1900s and its modern catalytic variants, revolutionized the synthesis of N-arylated compounds. mdpi.com These advances have made complex aryl-substituted amines, including those with specific halogenation patterns like this compound, much more accessible for research purposes. The ability to precisely install halogen atoms, which can then be used as handles for further functionalization, has been a major driver of innovation in this field. organic-chemistry.orgmdpi.com

Structural Significance of this compound within Contemporary Chemical Scaffolds

The molecular architecture of this compound is what defines its utility as a chemical scaffold. Each component of the molecule—the ethylamine (B1201723) side chain, the phenyl ring, and the halogen substituents—plays a distinct and important role.

Key Structural Features:

Phenethylamine Backbone: This core structure is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, particularly receptors and transporters in the central nervous system.

Primary Amine Group (-NH2): The amine functional group is a key site for chemical reactions. It can act as a nucleophile or a base and is readily converted into amides, sulfonamides, and other functional groups, allowing for the attachment of diverse chemical moieties. acs.org

Aromatic Phenyl Ring: Provides a rigid framework for the attachment of substituents and can engage in various non-covalent interactions (e.g., pi-stacking) with biological macromolecules.

Ortho-Fluoro Substituent (-F): The fluorine atom at the 2-position significantly influences the molecule's conformation and electronic properties due to its high electronegativity and small size. It can alter the pKa of the amine group and introduce a dipole moment. In medicinal chemistry, fluorine substitution is a common strategy to block metabolic oxidation at that position and to enhance binding affinity to target proteins through hydrogen bonding or dipolar interactions. acs.org

Para-Bromo Substituent (-Br): The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups. mdpi.com This reactivity is fundamental to its role as a building block in combinatorial chemistry and the synthesis of compound libraries for drug discovery.

The specific 2-fluoro, 4-bromo substitution pattern provides a unique combination of electronic and steric properties, making this compound a desirable starting material for creating novel and complex molecules with potential applications in materials science and pharmaceuticals.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem nih.gov

| Property | Value |

| Molecular Formula | C₈H₉BrFN |

| Molecular Weight | 218.07 g/mol |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)ethan-1-amine |

| CAS Number | 1355247-76-5 |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)CCN |

| InChI Key | YFZSWIYJDDMMSE-UHFFFAOYSA-N |

Overview of Current Research Gaps and Future Investigative Avenues concerning the Compound

Despite its utility as a synthetic intermediate, dedicated research focusing on the intrinsic properties and applications of this compound itself is limited. The majority of available literature references the compound as a precursor, most commonly synthesized from its corresponding acetonitrile (B52724) derivative, 2-(4-bromo-2-fluorophenyl)acetonitrile. sigmaaldrich.comsigmaaldrich.com

Current Research Gaps:

Biological Activity Profile: There is a lack of comprehensive studies on the pharmacological and toxicological profile of this compound. Its structural similarity to known neuroactive compounds suggests it may possess biological activity, but this has not been systematically explored.

Optimization of Synthesis: While methods exist for its synthesis, often via reduction of the corresponding nitrile, further optimization for greener, more efficient, and scalable production could be beneficial.

Material Science Applications: The potential for this compound to be used in the development of novel materials, such as polymers or functional coatings, remains largely unexplored.

Future Investigative Avenues:

Drug Discovery Programs: The compound is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) and as a starting point for lead generation in medicinal chemistry programs. Future research could involve synthesizing a library of derivatives by reacting the primary amine or by performing cross-coupling reactions at the bromine position, followed by screening for activity against various biological targets. For example, building upon research into related structures, its derivatives could be tested as GABAA receptor modulators for epilepsy or as DNA gyrase inhibitors for antibacterial applications. acs.orgnih.gov

Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the this compound scaffold and subsequent biological testing would help to establish clear structure-activity relationships, guiding the design of more potent and selective compounds.

Development as a Chemical Probe: If a specific biological target is identified, the compound could be developed into a chemical probe to study the function of that target in biological systems. The bromine atom provides a site for the attachment of reporter tags, such as fluorescent dyes or biotin (B1667282).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHWJCUUMKYSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325163-35-7 | |

| Record name | 2-(4-bromo-2-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenyl Ethanamine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgresearchgate.net For 2-(4-bromo-2-fluorophenyl)ethanamine, the primary disconnection strategies focus on the carbon-carbon and carbon-nitrogen bonds of the ethylamine (B1201723) side chain.

A logical and common disconnection is at the C-N bond, which suggests an alkylation of an amine source with a suitable 2-(4-bromo-2-fluorophenyl)ethyl electrophile. Another key disconnection is the Cα-Cβ bond of the ethylamine side chain. This approach leads to precursors such as a 4-bromo-2-fluorobenzyl halide and a one-carbon synthon for the amino group, like a cyanide or nitromethane. The arylation of aliphatic aziridines also represents an attractive retrosynthetic disconnection due to its modularity. acs.org

Classical Approaches to Compound Synthesis

A prevalent strategy for synthesizing this compound begins with a readily available halogenated aromatic compound, such as 4-bromo-2-fluoroaniline (B1266173) or 2-fluoroaniline (B146934).

One common pathway involves the Sandmeyer reaction. Starting from 4-bromo-2-fluoroaniline, diazotization followed by reaction with a cyanide source, such as copper(I) cyanide, would yield 4-bromo-2-fluorobenzonitrile. This intermediate can then be reduced to the target amine.

Alternatively, starting with 2-fluoroaniline, bromination is the initial step. The bromination of 2-fluoroaniline can be achieved using N-bromosuccinimide in a solvent like methylene (B1212753) chloride to yield 4-bromo-2-fluoroaniline. prepchem.com Another method involves reacting 2-fluoroaniline with tetrabutylammonium (B224687) tribromide. prepchem.com From 4-bromo-2-fluoroaniline, a series of reactions is required to introduce the two-carbon side chain. This could involve conversion to a benzyl (B1604629) halide followed by chain extension.

Another precursor, 4-bromo-2-fluorophenol, can be synthesized by the bromination of 2-fluorophenol. chemicalbook.com This phenol (B47542) can then be converted to the corresponding triflate, which can participate in cross-coupling reactions to introduce the ethylamine side chain.

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. nih.gov In this approach, 4-bromo-2-fluorophenylacetaldehyde is a key intermediate. The synthesis of this aldehyde can be challenging but could potentially be achieved through the oxidation of the corresponding alcohol, 2-(4-bromo-2-fluorophenyl)ethanol.

Once the aldehyde is obtained, it can be reacted with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine, this compound. youtube.com A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation being the most common. acsgcipr.orgyoutube.com Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) to facilitate imine formation.

A robust and frequently employed route to this compound involves the reduction of 4-bromo-2-fluorophenylacetonitrile. This nitrile intermediate can be prepared from 4-bromo-2-fluorobenzyl bromide via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. The 4-bromo-2-fluorobenzyl bromide itself can be synthesized from 4-bromo-2-fluorotoluene (B1265965) through radical bromination.

The reduction of the nitrile group to a primary amine can be accomplished using several powerful reducing agents. Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere is a common and effective method. orgsyn.org The reaction is often carried out in the presence of ammonia to minimize the formation of secondary amine byproducts. orgsyn.org

Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be used for the nitrile reduction. Careful workup is required to quench the excess hydride and hydrolyze the resulting aluminum complexes to liberate the amine.

This nitrile reduction pathway is generally high-yielding and reliable, making it a popular choice for the synthesis of phenylethylamines.

Modern Synthetic Innovations and Green Chemistry Considerations

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of carbon-nitrogen bonds, offering milder and more efficient alternatives to classical approaches. youtube.com For the synthesis of this compound, these strategies could be applied to directly couple a 4-bromo-2-fluorophenyl precursor with a two-carbon synthon containing the nitrogen atom.

One such approach is the palladium-catalyzed Buchwald-Hartwig amination. While typically used for the formation of aryl-nitrogen bonds, modifications of this reaction could potentially be developed to couple a vinyl amine equivalent with a 4-bromo-2-fluorophenyl halide, followed by reduction.

Another innovative strategy is the nickel-catalyzed cross-coupling of aziridines with aryl halides. acs.org This method allows for the direct arylation of a protected aziridine, which can then be deprotected to yield the desired phenethylamine (B48288). This approach is highly modular and allows for the late-stage introduction of the aryl group.

Furthermore, hydroaminomethylation reactions, catalyzed by transition metals like rhodium or iridium, could potentially be used to directly convert 4-bromo-2-fluorostyrene into this compound using ammonia.

These modern catalytic methods often offer advantages in terms of atom economy, functional group tolerance, and milder reaction conditions, aligning with the principles of green chemistry. While their specific application to the synthesis of this compound may require further development, they represent the forefront of synthetic innovation in this area.

Data Tables

Table 1: Key Intermediates and Their Precursors

| Intermediate | Precursor(s) |

|---|---|

| 4-Bromo-2-fluoroaniline | 2-Fluoroaniline prepchem.comprepchem.com |

| 4-Bromo-2-fluorobenzonitrile | 4-Bromo-2-fluoroaniline chemicalbook.com |

| 4-Bromo-2-fluorophenylacetaldehyde | 2-(4-Bromo-2-fluorophenyl)ethanol |

Table 2: Common Reagents for Key Transformations

| Transformation | Reagent(s) |

|---|---|

| Bromination of 2-fluoroaniline | N-Bromosuccinimide prepchem.com, Tetrabutylammonium tribromide prepchem.com |

| Reductive Amination | Sodium borohydride, Sodium cyanoborohydride youtube.com, Catalytic Hydrogenation |

| Nitrile Reduction | Lithium aluminum hydride, Raney Nickel orgsyn.org, Palladium on Carbon orgsyn.org |

Stereoselective Synthesis of Chiral Analogs

The synthesis of specific chiral analogs of phenylethylamines, including derivatives of this compound, is a significant objective in medicinal chemistry. While literature dedicated specifically to the stereoselective synthesis of this exact compound is not widely published, established methodologies for creating chiral amines are directly applicable to its derivatives. These methods typically involve the asymmetric reduction of a prochiral precursor, such as a ketone or an imine.

One primary strategy is the asymmetric reduction of a prochiral ketone. For instance, a precursor like 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone (B1291609) could be synthesized. The subsequent reduction of the ketone group using a chiral reducing agent or a combination of a standard reducing agent with a chiral catalyst (e.g., a CBS catalyst or a Noyori-type ruthenium complex) would yield a chiral alcohol. This alcohol can then be converted to the corresponding chiral amine through methods like the Mitsunobu reaction or by conversion to a leaving group followed by amination, with stereochemical inversion.

Alternatively, biocatalysis presents a powerful tool for stereoselective synthesis. Enzymes such as ketoreductases or transaminases can offer high enantioselectivity under mild reaction conditions. Another approach involves the use of chiral auxiliaries. A new chiral auxiliary derived from (S)-(-)-1-phenylethylamine has been successfully used in the asymmetric synthesis of other molecules, demonstrating a method that can produce compounds with moderate to good diastereoselectivity. researchgate.net Similarly, the use of chiral starting materials, such as a chiral styrene (B11656) oxide, has been employed to produce enantiopure products in related phenylethylamine structures.

The asymmetric reduction of imines is another viable pathway. The precursor ketone can be reacted with an amine to form a prochiral imine, which is then asymmetrically hydrogenated using a chiral catalyst to produce the desired enantiomer of the amine. High stereoselectivity has been observed in the reduction of related cyclic ketones and benzaldehyde (B42025) derivatives using biocatalysts like baker's yeast in combination with reagents such as polymethylhydrosiloxane (B1170920) (PMHS). biomedpharmajournal.org

Flow Chemistry and Continuous Processing Applications in Synthesis

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, particularly for enhancing safety, efficiency, and scalability. nih.govmit.edu The application of this technology to the synthesis of this compound is most relevant in the final reduction step, where the nitrile precursor, 2-(4-bromo-2-fluorophenyl)acetonitrile, is converted to the target amine.

Catalytic hydrogenation is a key reaction that is exceptionally well-suited to flow processing. In a typical setup, a stream of the nitrile dissolved in a suitable solvent is mixed with high-pressure hydrogen gas and passed through a heated, packed-bed reactor containing a heterogeneous catalyst. unimi.it Systems like the H-Cube™ reactor integrate hydrogen generation, mixing, and heating into a single, compact unit, which significantly improves safety by avoiding the storage of large volumes of hydrogen gas and eliminating the need to handle pyrophoric catalysts in open air. unimi.it

The primary benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material (e.g., high-pressure hydrogen, energetic intermediates) present at any given time. mit.edu

Superior Heat and Mass Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing of the substrate solution with gaseous hydrogen and the solid catalyst. beilstein-journals.org This can prevent the formation of hot spots and lead to more consistent product quality.

Rapid Optimization: Reaction parameters such as temperature, pressure, flow rate (residence time), and catalyst can be varied quickly to find the optimal conditions for yield and purity, drastically reducing development time compared to batch processes. unimi.it

Scalability: Production can be scaled up by simply running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.

A hypothetical continuous flow process for the reduction of 2-(4-bromo-2-fluorophenyl)acetonitrile would involve pumping a solution of the nitrile in a solvent like ethanol or methanol through a cartridge packed with a catalyst (e.g., Raney Nickel, Pd/C) at elevated temperature (e.g., 50-100°C) and hydrogen pressure (e.g., 20-80 bar). The output stream would contain the desired this compound, which could then be subjected to in-line purification.

Optimization of Reaction Conditions and Yields on a Research Scale

Step 1: Bromination of 2-Fluoroaniline The regioselective bromination of 2-fluoroaniline to form 4-bromo-2-fluoroaniline is a critical first step. Optimization involves selecting the appropriate brominating agent, solvent, and temperature to maximize the yield of the desired para-isomer and minimize side products. A common method involves using N-bromosuccinimide (NBS), but this can be costly. google.com Alternative methods using liquid bromine are often preferred for cost-efficiency.

Table 1: Optimization of Bromination Conditions for Fluoroaniline Derivatives

| Brominating Agent | Catalyst/Solvent | Temperature | Key Findings | Reference(s) |

| N-Bromosuccinimide | Methylene Chloride | 0°C | Standard lab-scale method. | google.com |

| Bromine (Br₂) | Tetrabutylammonium Bromide / Dichloromethane | Cooled | Changes the raw material from NBS to the less expensive bromine, reducing cost. | google.com |

| HBr / H₂O₂ | Chlorobenzene | 40-45°C | Reaction is exothermic; controlling the addition rate and temperature is crucial to prevent the formation of di-bromo byproducts. |

Step 2: Synthesis of 2-(4-Bromo-2-fluorophenyl)acetonitrile This intermediate is typically formed via a two-step process from the corresponding toluene (B28343) derivative or through a Sandmeyer reaction on 4-bromo-2-fluoroaniline. A more direct route involves the conversion of 4-bromo-2-fluorobenzyl bromide. The synthesis of 4-bromo-2-fluorobenzyl bromide itself can be achieved by radical bromination of 4-bromo-2-fluorotoluene using NBS and a radical initiator like benzoyl peroxide. prepchem.com The subsequent reaction with a cyanide salt, such as sodium cyanide (NaCN) in a polar aprotic solvent like DMSO, yields 2-(4-bromo-2-fluorophenyl)acetonitrile. Optimization of this step focuses on temperature control and solvent choice to ensure efficient SN2 displacement.

Step 3: Reduction of 2-(4-Bromo-2-fluorophenyl)acetonitrile The final step is the reduction of the nitrile group to a primary amine. This transformation can be achieved using various reducing agents, and optimization is key to achieving high yields and minimizing side reactions. The main methods are chemical reduction with metal hydrides or catalytic hydrogenation.

Table 2: Optimization of Nitrile Reduction Conditions

| Reducing Agent / Catalyst | Solvent(s) | Temperature / Pressure | Key Findings | Reference(s) |

| Zinc Borohydride (Zn(BH₄)₂) | Tetrahydrofuran / Toluene | 90-96°C | Used for reducing phenylacetamide; yield was found to be highly temperature-dependent, increasing significantly above 90°C to over 80%. | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 0°C to reflux | A powerful, non-selective reducing agent. Optimization involves careful control of the addition and work-up procedures. | |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Pd/C, or Rh/C | Ethanol or Methanol | Ambient to high pressure (1-50 atm) | Optimization involves screening different catalysts, solvents, hydrogen pressures, and temperatures to maximize conversion and selectivity. |

Throughout the synthesis, purification techniques such as crystallization, distillation, and column chromatography are optimized at each stage to ensure the purity of the intermediates, which is critical for the success of subsequent steps.

Chemical Reactivity and Derivatization of 2 4 Bromo 2 Fluorophenyl Ethanamine

Reactions Involving the Primary Amine Moiety

The presence of a primary ethylamine (B1201723) group (-CH₂CH₂NH₂) confers nucleophilic and basic properties upon the molecule, allowing for a wide range of chemical transformations at the nitrogen atom.

Acylation, Sulfonylation, and Alkylation for Derivative Synthesis

The lone pair of electrons on the nitrogen atom of 2-(4-bromo-2-fluorophenyl)ethanamine makes it a potent nucleophile, readily reacting with various electrophilic reagents to form stable amide, sulfonamide, and alkylamine derivatives.

Acylation: This reaction involves treating the primary amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. cbijournal.com This process converts the amine into a more complex amide. For instance, reaction with methacryloyl chloride would yield the corresponding N-(2-(4-bromo-2-fluorophenyl)ethyl)methacrylamide. These reactions are generally high-yielding and proceed under mild conditions. cbijournal.com

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonamides. cbijournal.com These reactions are also typically performed in the presence of a base. cbijournal.com Sulfonamides are significant functional groups in medicinal chemistry, valued for their chemical stability and ability to participate in hydrogen bonding.

Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation (forming secondary and tertiary amines), the primary amine can undergo controlled mono-alkylation through a process known as reductive amination. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction. masterorganicchemistry.comlibretexts.org

Table 1: Overview of N-Functionalization Reactions

| Reaction Type | Reagent Class | Product Type | General Conditions |

| Acylation | Acyl Chlorides, Anhydrides | Amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Base (e.g., Pyridine), 0°C to room temperature |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine | Mildly acidic pH, Reducing agent (e.g., NaBH₃CN) |

Formation of Imines and Subsequent Transformations

Primary amines, including this compound, react with aldehydes or ketones in a reversible condensation reaction to form imines, also known as Schiff bases. wikipedia.org This reaction is typically catalyzed by mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org

The formation of the imine is the first step in reductive amination, a powerful method for forming secondary amines. masterorganicchemistry.comlibretexts.org Once the imine is formed, it can be selectively reduced in the presence of a carbonyl group using specific reducing agents like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This two-step, often one-pot, procedure provides a controlled route to N-alkylated derivatives.

Cyclization Reactions Leading to Heterocyclic Frameworks

The phenylethylamine scaffold of this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems, most notably isoquinoline derivatives. Two classical named reactions are particularly relevant:

Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com The process first requires the acylation of this compound to form an amide. This amide is then treated with a dehydrating agent and acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions. wikipedia.orgnrochemistry.com The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the newly formed electrophilic center attacks the electron-rich aromatic ring to close the six-membered ring. wikipedia.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. ebrary.netthermofisher.comnih.gov For the Pictet-Spengler reaction to proceed effectively, the aromatic ring must be sufficiently activated (electron-rich) to participate in the cyclization step. wikipedia.orgchemeurope.com Given the presence of two deactivating halogen substituents on the phenyl ring of this compound, this reaction would likely require harsh conditions (strong acid, high temperatures) and may result in low yields compared to substrates with electron-donating groups. wikipedia.orgchemeurope.com

Reactivity of the Aryl Halogen Substituents (Bromine and Fluorine)

The aromatic ring of this compound is substituted with two different halogens, bromine and fluorine, each exhibiting distinct reactivity profiles. The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond's reactivity is typically explored under conditions for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In these reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl > F. wikipedia.orgwikipedia.org Consequently, the bromine atom in this compound is the exclusive site of reaction under standard palladium-catalyzed conditions, leaving the C-F bond intact. This chemoselectivity is a key feature for the selective functionalization of the molecule.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organocopper, or an amine-base complex) is transferred to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new bond and regenerating the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding biaryl compounds. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.netacs.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnrochemistry.com It uniquely employs a dual catalyst system of palladium and a copper(I) salt (typically CuI) in the presence of an amine base. wikipedia.orgnrochemistry.com Copper-free versions have also been developed. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation requires a palladium catalyst, a specialized phosphine ligand (often bulky and electron-rich), and a strong base such as sodium tert-butoxide. wikipedia.orglibretexts.org The amine moiety of a second molecule of this compound could potentially react under these conditions, leading to dimerization, unless the primary amine is first protected.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent(s) |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligand (e.g., PPh₃, SPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, H₂O |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ or Pd₂(dba)₃ with biarylphosphine ligand (e.g., BINAP, XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike palladium-catalyzed reactions, the leaving group ability in SNAr follows the trend F > Cl > Br > I, which is reverse to that of Pd-coupling and is dictated by the high electronegativity of fluorine polarizing the C-F bond for nucleophilic attack. researchgate.netresearchgate.net

However, the SNAr mechanism requires significant activation of the aromatic ring by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) at the ortho and/or para positions relative to the leaving group. researchgate.netresearchgate.net These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

The this compound molecule lacks such strong electron-withdrawing groups. The bromo and ethylamine substituents are not sufficiently activating to facilitate the SNAr reaction under standard conditions. Therefore, nucleophilic substitution at the fluorine position is generally considered highly unfavorable for this compound and would require forcing conditions, specialized catalysts (e.g., photoredox catalysis), or a different reaction mechanism. acs.orgrsc.orgnih.gov

Metal-Halogen Exchange Reactions for Further Functionalization

The presence of a bromine atom on the aromatic ring of this compound offers a prime site for metal-halogen exchange reactions. This type of transformation is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. The most common method for effecting this exchange on aryl bromides is through the use of organolithium reagents, such as n-butyllithium (n-BuLi). wikipedia.org

The reaction proceeds by the nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce new substituents at the original position of the bromine atom. The general mechanism for this process is depicted below:

General Scheme of Metal-Halogen Exchange and Subsequent Functionalization:

Metal-Halogen Exchange: The aryl bromide reacts with an organolithium reagent (e.g., n-BuLi) to form an aryllithium species.

Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (E+) to yield the functionalized product.

For this compound, this reaction would generate a lithiated species that can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides. However, the presence of the primary amine in the ethanamine side chain introduces a potential complication, as the amine protons are acidic and can be deprotonated by the organolithium reagent. To circumvent this, protection of the amine group (e.g., as a carbamate or silyl amine) is typically required before performing the metal-halogen exchange.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been shown to be effective for performing halogen-metal exchange on substrates with acidic protons without the need for cryogenic conditions. nih.gov This approach could potentially be applied to this compound, offering a more direct route to functionalization.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the bromo-substituent of the target molecule highly susceptible to this reaction. wikipedia.orgprinceton.edu The fluoro-substituent is typically unreactive towards organolithium reagents under these conditions. wikipedia.orgprinceton.edu

The table below summarizes potential functionalizations of this compound via metal-halogen exchange, assuming prior protection of the amine group.

| Electrophile | Reagent Example | Resulting Functional Group | Potential Product Class |

| Carbon Dioxide | CO₂ | Carboxylic Acid | Benzoic acid derivatives |

| Aldehyde | R-CHO | Secondary Alcohol | Benzyl (B1604629) alcohol derivatives |

| Ketone | R₂C=O | Tertiary Alcohol | Benzyl alcohol derivatives |

| Alkyl Halide | R-X | Alkyl Group | Alkylated aromatic compounds |

| Borate Ester | B(OR)₃ | Boronic Acid/Ester | Arylboronic acid derivatives |

Transformations of the Ethanamine Aliphatic Chain

The ethanamine side chain of this compound provides another avenue for derivatization, allowing for modifications at the α- and β-carbons and the formation of more complex cyclic structures.

The reactivity of the α- and β-carbons of the ethanamine chain is often explored for the synthesis of phenethylamine (B48288) analogs with diverse pharmacological properties. nih.govwikipedia.org Modifications at these positions can significantly influence the biological activity of the resulting molecules.

N-Functionalization: The primary amine is the most reactive site on the side chain and can readily undergo N-alkylation or N-acylation to form secondary or tertiary amines and amides, respectively. These reactions are fundamental for introducing a variety of substituents that can modulate the compound's properties.

α-Carbon Functionalization: Introduction of substituents at the α-carbon (adjacent to the amino group) typically requires more complex synthetic strategies. One common approach involves the conversion of the corresponding phenylacetic acid derivative to a ketone, followed by reductive amination. For the target molecule, this would entail a multi-step synthesis starting from 4-bromo-2-fluorophenylacetic acid. The introduction of an α-methyl group, for instance, leads to amphetamine analogs. wikipedia.org

β-Carbon Functionalization: Modifications at the β-carbon (adjacent to the phenyl ring) can also lead to interesting derivatives. For example, the introduction of a hydroxyl group at the β-position results in a phenylethanolamine scaffold, which is present in many biologically active compounds. This can be achieved through various synthetic routes, often starting from the corresponding styrene (B11656) or by reduction of a β-keto group. The introduction of a methyl group at the β-carbon of phenethylamines has been shown to be well-tolerated in some biological systems. nih.gov

The following table outlines potential modifications to the ethanamine side chain.

| Position | Reaction Type | Reagents | Resulting Structure |

| Nitrogen | N-Alkylation | Alkyl halide, reductive amination | Secondary/Tertiary Amine |

| Nitrogen | N-Acylation | Acyl chloride, carboxylic anhydride | Amide |

| α-Carbon | Alkylation | (Requires multi-step synthesis) | α-Substituted phenethylamine |

| β-Carbon | Hydroxylation | (Requires multi-step synthesis) | β-Hydroxyphenethylamine |

| β-Carbon | Alkylation | (Requires multi-step synthesis) | β-Substituted phenethylamine |

This compound can serve as a precursor for the synthesis of bridged bicyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. chemrxiv.orgnih.gov The construction of such frameworks generally requires the introduction of additional functional groups onto the parent molecule to facilitate intramolecular cyclization reactions.

One plausible strategy involves the functionalization of the amine with a group containing a diene or a dienophile, followed by an intramolecular Diels-Alder (IMDA) reaction. For example, acylation of the amine with a dienoyl chloride would attach a diene system to the side chain. Subsequent activation of the aromatic ring (e.g., through metal-halogen exchange followed by the introduction of a dienophilic group) could set the stage for an IMDA reaction to form a bridged bicyclic structure.

Another approach could involve a Pictet-Spengler reaction, where the ethanamine moiety reacts with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be a precursor to more complex bridged systems.

Photochemical methods have also been employed to convert bicyclo[1.1.1]pentan-1-amines into bicyclo[3.1.1]heptan-1-amines through imine photochemistry, highlighting the potential of photochemical strategies in the synthesis of bridged systems from amine precursors. chemrxiv.org

Chemo-, Regio-, and Stereoselectivity in Reaction Pathways

Achieving selectivity is crucial when multiple reactive sites are present in a molecule like this compound.

Chemoselectivity: In the context of metal-halogen exchange, the primary challenge is achieving chemoselectivity between the bromine atom and the acidic N-H protons of the amine. As mentioned, protection of the amine is the most common strategy to ensure the reaction occurs at the bromine atom. tcnj.edu Alternatively, using specific reagent combinations like i-PrMgCl/n-BuLi may allow for direct exchange in the presence of the free amine. nih.gov The C-F bond is significantly stronger and less reactive, thus it does not typically participate in these reactions. princeton.edu When considering reactions on the side chain, the high nucleophilicity of the amine makes it the most likely site of reaction with electrophiles, ensuring high chemoselectivity for N-functionalization over reactions at the carbon backbone.

Regioselectivity: Metal-halogen exchange is highly regioselective, occurring specifically at the site of the bromine atom. If the aromatic ring were to be further functionalized (e.g., via electrophilic aromatic substitution), the directing effects of the existing substituents would determine the regiochemical outcome. The fluorine atom is an ortho-, para-director, while the bromo-substituent is also an ortho-, para-director. The ethanamine side chain (or its derivatized form) would also influence the position of substitution.

Stereoselectivity: The introduction of stereocenters can occur during modifications of the α- and β-carbons of the ethanamine side chain. For example, the reduction of a β-ketone to a β-hydroxy group can be performed with stereoselective reducing agents to yield a specific enantiomer or diastereomer. In the formation of bridged bicyclic systems, such as through an intramolecular Diels-Alder reaction, the stereochemistry of the reactants and the reaction conditions can control the stereochemical outcome of the cyclization, leading to specific diastereomers. researchgate.net The use of chiral auxiliaries or catalysts is a common strategy to achieve high stereoselectivity in such transformations.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural verification of 2-(4-Bromo-2-fluorophenyl)ethanamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the aromatic protons exhibit distinct signals in the downfield region, influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The ethylamine (B1201723) side chain protons appear as multiplets in the upfield region. The chemical shifts and coupling constants are crucial for assigning each proton to its specific position within the molecule.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbon atoms in the aromatic ring show resonances at characteristic chemical shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. The carbons of the ethanamine moiety are observed at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental results.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| Proton (¹H) | Aromatic | ~7.0-7.5 | Multiplets |

| Proton (¹H) | CH₂ (alpha to ring) | ~2.8-3.0 | Triplet |

| Proton (¹H) | CH₂ (beta to ring) | ~2.9-3.1 | Triplet |

| Proton (¹H) | NH₂ | Variable (broad singlet) | Singlet (broad) |

| Carbon (¹³C) | Aromatic (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | Doublet |

| Carbon (¹³C) | Aromatic (C-Br) | ~118 | Singlet |

| Carbon (¹³C) | Aromatic | ~120-140 | Multiple signals |

| Carbon (¹³C) | CH₂ (alpha to ring) | ~35 | Singlet |

| Carbon (¹³C) | CH₂ (beta to ring) | ~42 | Singlet |

Multi-Dimensional NMR Techniques (e.g., 2D-NMR)

To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the ethylamine chain and between neighboring aromatic protons, helping to trace the connectivity within the spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is invaluable for assigning the carbon signals based on the previously identified proton resonances. Each CH or CH₂ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts.

Solid-State NMR for Crystalline Forms and Polymorphs

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. mdpi.compreprints.org This is particularly important for identifying and characterizing different crystalline forms or polymorphs, which can have different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. preprints.org By analyzing the chemical shifts and line shapes in the ssNMR spectrum, researchers can probe the local environment of each atom within the crystal lattice, detect the presence of multiple, non-equivalent molecules in the asymmetric unit, and study intermolecular interactions. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to study the fragmentation pathways of the protonated molecule. nih.gov This analysis provides further structural confirmation. Common fragmentation patterns for phenylethylamines include the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) and the loss of ammonia (B1221849) from the protonated amine.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrFN |

| Monoisotopic Mass | 216.9902 Da |

| Predicted [M+H]⁺ (⁷⁹Br) | 217.9980 Da |

| Predicted [M+H]⁺ (⁸¹Br) | 219.9960 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: A medium to weak band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically produce several peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: Found in the 1020-1250 cm⁻¹ range.

C-F stretching: A strong absorption in the 1000-1400 cm⁻¹ region.

C-Br stretching: Typically observed at lower wavenumbers, in the 500-600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.

X-ray Diffraction Studies for Single Crystal and Powder Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net This data reveals the exact conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amine group. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is invaluable for polymorph screening, quality control to ensure batch-to-batch consistency of the crystalline form, and for distinguishing the compound from related substances or impurities.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers or enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for determining the chemical purity of the compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive. The purity is determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity analysis, particularly for volatile compounds or their derivatized forms.

Chiral Chromatography: Since this compound is a chiral molecule (if the ethanamine is substituted at the alpha-carbon), separating its enantiomers is often necessary for specific applications. This is achieved using chiral chromatography. nih.govtsijournals.comresearchgate.net This involves either a chiral stationary phase (CSP) or the use of chiral derivatizing agents to form diastereomers that can be separated on a standard achiral column. nih.gov The development of a successful chiral separation method is crucial for controlling the stereochemical purity of the final product. tsijournals.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Chiral HPLC is the predominant technique for determining the enantiomeric excess (ee) of such compounds. mdpi.com The separation is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Research Findings:

The separation of chiral amines is commonly accomplished using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.gov Columns like cellulose tris(3,5-dimethylphenylcarbamate) have proven effective for a wide range of chiral separations, often operated in reversed-phase, normal-phase, or polar organic modes. nih.gov For primary amines, the mobile phase is often modified with acidic or basic additives to improve peak shape and resolution. For instance, additives like trifluoroacetic acid (TFA) or isopropylamine (B41738) can be used in small concentrations to enhance chromatographic efficiency. tsijournals.com

In a typical method development for a compound like this compound, various polysaccharide-based columns would be screened with different mobile phase compositions. nih.gov For example, a mobile phase consisting of a hexane/ethanol (B145695) mixture is common in normal-phase chromatography, which often provides excellent selectivity for chiral compounds. tsijournals.com The resolution between the enantiomers must be sufficient for accurate quantification, with a resolution value (Rs) greater than 1.5 being a common target for baseline separation. mdpi.com Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring provides strong absorbance.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Ethanol:Isopropylamine (95:5:0.025, v/v/v) tsijournals.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm tsijournals.com |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of primary amines like this compound can be challenging due to their polarity, which can lead to poor peak shape and interaction with the stationary phase. To overcome this, the amine is typically converted into a less polar, more volatile derivative prior to analysis. nih.gov This process, known as derivatization, is a standard practice in the GC-MS analysis of phenethylamines. ceon.rs

Research Findings:

Acylation with reagents such as N-methyl-bis-trifluoroacetamide (MBTFA) or other perfluoroacylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) is a common and effective derivatization strategy. nih.govceon.rs This reaction replaces the active hydrogens on the amine group with a trifluoroacetyl (TFA) or a similar group, increasing the compound's volatility and thermal stability.

The resulting derivative can be readily separated on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. ceon.rs The mass spectrometer then fragments the eluted derivative in a predictable manner, providing a characteristic mass spectrum that serves as a chemical fingerprint.

For the TFA derivative of this compound, the mass spectrum would exhibit several key features. The molecular ion peak would be observed, and its isotopic pattern, showing two peaks of nearly equal intensity separated by two mass units (M and M+2), would definitively indicate the presence of a single bromine atom. psu.edu The primary fragmentation pathway for phenethylamine (B48288) derivatives is typically alpha-cleavage (cleavage of the bond between the carbon atoms of the ethyl side-chain), resulting in a stable, nitrogen-containing fragment. psu.edu The fragmentation pattern allows for unambiguous identification of the compound.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | N-methyl-bis-trifluoroacetamide (MBTFA) ceon.rs |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-550 m/z nih.gov |

| Key Mass Fragments | - Molecular ion peak (M+) showing Br isotope pattern- Fragment from alpha-cleavage of the ethyl side-chain psu.edu |

Theoretical and Computational Studies of 2 4 Bromo 2 Fluorophenyl Ethanamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. For 2-(4-Bromo-2-fluorophenyl)ethanamine, a detailed analysis would involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenethylamine (B48288) | -5.8 | -0.2 | 5.6 |

| 2-(4-Bromophenyl)ethanamine | -6.0 | -0.5 | 5.5 |

| 2-(2-Fluorophenyl)ethanamine | -5.9 | -0.3 | 5.6 |

| This compound | -6.1 (estimated) | -0.6 (estimated) | 5.5 (estimated) |

Note: The data for this compound is estimated based on trends observed in related halogenated phenethylamines.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of flexible molecules like this compound is intimately linked to their conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond of the ethylamine (B1201723) side chain and the C-N bond, and calculating the corresponding potential energy.

The resulting potential energy surface (PES) map reveals the low-energy conformers. For phenethylamines, there is often a delicate balance between "folded" (gauche) and "extended" (anti) conformations of the ethylamine side chain relative to the phenyl ring. The presence of the bulky bromine atom and the electronegative fluorine atom at the ortho and para positions could introduce steric hindrance and electrostatic interactions that favor specific conformations. It is hypothesized that intramolecular interactions, such as weak hydrogen bonds between the amine group and the fluorine atom, could stabilize certain folded conformers.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of novel compounds.

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F), it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. These calculations can help assign the experimentally observed vibrational modes to specific molecular motions, such as the N-H stretches of the amine group or the C-Br and C-F stretches of the aromatic ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ | Symmetric Stretch | 3350 - 3400 |

| -NH₂ | Asymmetric Stretch | 3450 - 3500 |

| C-F | Stretch | 1200 - 1300 |

| C-Br | Stretch | 500 - 600 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Understanding the potential synthetic routes and metabolic pathways of this compound can be facilitated by quantum chemical calculations. By modeling the reactants, products, and potential intermediates, it is possible to map out the reaction energy profile. A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

For instance, the synthesis of this compound might involve the reduction of a corresponding nitrile or the amination of a phenethyl bromide. Computational studies can help determine the most energetically favorable reaction pathway and identify potential byproducts. The activation energies calculated for each step can provide insights into the reaction kinetics.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent, typically water or a lipid bilayer to mimic biological membranes.

MD simulations track the movements of all atoms in the system over time, providing a detailed picture of how the molecule interacts with its surroundings. These simulations can reveal how the solvent affects the conformational preferences of the molecule. For example, in a polar solvent like water, conformations that expose the polar amine group to the solvent may be favored. The simulations can also provide information on the hydration shell around the molecule and its diffusion properties.

Quantitative Structure-Property Relationship (QSPR) Derivations for Structural Analogs

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and a particular property, such as boiling point, solubility, or biological activity. For a class of compounds like substituted phenethylamines, a QSPR model could be developed to predict the properties of new analogs.

To build a QSPR model for this compound and its analogs, a dataset of molecules with known properties would be required. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to identify the descriptors that best correlate with the property of interest. Such a model could then be used to predict the properties of yet-to-be-synthesized compounds, guiding the design of new molecules with desired characteristics.

Applications of 2 4 Bromo 2 Fluorophenyl Ethanamine in Chemical Research and Development

As a Versatile Building Block in Organic Synthesis

In organic synthesis, the value of a building block is measured by its ability to participate in a variety of chemical transformations to create more complex molecular architectures. 2-(4-Bromo-2-fluorophenyl)ethanamine excels in this role due to its multifunctional nature. The presence of both a reactive amine and a modifiable bromo-substituent allows for sequential and orthogonal chemical reactions, enabling the efficient construction of diverse molecular libraries.

Precursor for Novel Pharmaceutical Intermediates and Scaffolds

The 4-bromo-2-fluorophenyl motif is a recurring structural unit in many biologically active compounds, and this compound serves as a key starting material for accessing these scaffolds. arborpharmchem.cominnospk.com The synthesis of active pharmaceutical ingredients (APIs) often relies on such pre-functionalized intermediates to streamline production and facilitate the introduction of key pharmacophores. arborpharmchem.com For instance, the related precursor, 4-bromo-2-fluoroaniline (B1266173), is used to prepare non-steroidal anti-inflammatory drugs and other biologically active compounds. google.com

Research has demonstrated the utility of the closely related 4-bromo-2-fluoroaniline in the synthesis of complex drug intermediates, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is itself an important intermediate for numerous bioactive molecules. researchgate.net Furthermore, the core structure is integral to compounds designed as potential antiepileptic agents targeting the GABA-A receptor and in molecules active against the parasite T. brucei. acs.orgnih.gov The ketone precursor, 2'-Bromo-4'-fluoroacetophenone, is a vital intermediate in the production of Flurbiprofen, an established anti-inflammatory drug. innospk.com The strategic placement of the bromo and fluoro groups is often crucial for achieving the desired therapeutic effect.

| Precursor Type | Resulting Scaffold/Product | Therapeutic Area/Application | Source |

|---|---|---|---|

| 4-Bromo-2-fluoroaniline | 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Intermediate for various bioactive compounds | researchgate.net |

| 2'-Bromo-4'-fluoroacetophenone | Flurbiprofen | Anti-inflammatory (NSAID) | innospk.com |

| (3-Adamant-1-yl)-(4-fluorophenyl)boronic acid (related core) | 2-{2-[3-(Adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine | Antiparasitic (Trypanosoma brucei) | nih.gov |

| 5-Bromo-2-fluoroaniline | Purine-containing derivatives | Antiepileptic (GABA-A Receptor Modulators) | acs.org |

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound is an excellent starting material for constructing such systems. The primary amine can act as a nucleophile in cyclization reactions to form nitrogen-containing rings.

A clear example, using the related aniline, is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.net This multi-step synthesis involves the initial N-alkylation of a pyridine (B92270) ring with 4-bromo-2-fluoroaniline, followed by reduction of a nitro group and subsequent condensation with N,N'-carbonyldiimidazole to form the fused imidazo-pyridinone ring system. researchgate.net This demonstrates how the amine functionality is used to build a complex, multi-ring structure. The bromine atom on the phenyl ring remains intact throughout this process, offering a site for subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), to further elaborate the molecule. mdpi.comnih.gov

| Step | Reaction Type | Key Reagents | Purpose | Source |

|---|---|---|---|---|

| 1 | N-Alkylation | 4-Bromo-2-fluoroaniline | Attaches the bromo-fluorophenyl moiety to a pyridine ring | researchgate.net |

| 2 | Reduction | FeCl₃, NH₂NH₂ | Reduces a nitro group to an amine, preparing for cyclization | researchgate.net |

| 3 | Condensation/Cyclization | N,N'-Carbonyldiimidazole (CDI) | Forms the imidazo[4,5-c]pyridin-2-one fused ring system | researchgate.net |

Component in Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is central to the development of new catalysts and coordination compounds. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are particularly prevalent in coordination chemistry due to their synthetic accessibility and wide applications in catalysis. nih.govresearchgate.net The primary amine of this compound makes it an ideal candidate for the synthesis of such ligands. By reacting it with various carbonyl compounds, a diverse library of Schiff base ligands can be generated.

The resulting ligands can coordinate with a variety of metal ions to form stable complexes. The electronic properties of these complexes can be fine-tuned by the fluoro and bromo substituents on the aromatic ring, potentially influencing the catalytic activity of the metal center. Furthermore, the bromine atom can be used to anchor the ligand or its metal complex to a solid support, creating heterogeneous catalysts that are easily separable from reaction mixtures. The utility of halogenated aromatic amines and related structures in forming ligands for catalysis is a well-established principle in chemical synthesis. guidechem.comacs.org

In the Development of Chemical Probes and Tags

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The development of potent and selective probes is a critical goal in chemical biology. nih.gov this compound possesses features that make it an attractive scaffold for probe development. Its relatively small size and defined structure make it a suitable starting point for fragment-based drug discovery campaigns. nih.gov

The 4-bromo-2-fluorophenyl group can be optimized to achieve specific binding interactions within a protein's active site, while the ethylamine (B1201723) tail can be modified to improve properties like solubility or cell permeability. Critically, the bromine atom serves as a versatile handle for late-stage functionalization. nih.gov Once a core fragment demonstrates binding to a target protein, the bromine can be replaced with a reporter group—such as a fluorophore, a biotin (B1667282) tag, or an affinity label—via reactions like Suzuki or Sonogashira coupling. This allows for the visualization, isolation, or identification of the biological target.

As a Reference Compound in Method Development for Analytical Chemistry

Analytical reference standards are highly pure and well-characterized compounds essential for the quality control and validation of analytical methods. oealabs.comsigmaaldrich.com These standards are used to confirm the identity and quantify the amount of a substance in a sample, for instance, in chromatographic techniques like HPLC or GC.

A compound like this compound, once synthesized to a high degree of purity and thoroughly characterized (e.g., by NMR, MS, and elemental analysis), is suitable for use as an analytical reference standard. sigmaaldrich.com It could be used in several contexts:

Impurity Standard: If this compound is a known or potential impurity in the manufacturing of a pharmaceutical API, a pure sample is required to develop methods to detect and quantify it.

Metabolite Standard: If a drug containing the 2-(4-bromo-2-fluorophenyl)ethyl group is metabolized in vivo to this amine, a reference standard is needed for pharmacokinetic and drug metabolism studies.

Method Development: It can serve as a test compound for developing and optimizing new analytical methods, such as separation protocols or mass spectrometry techniques.

Potential Role in Material Science Research (e.g., as a monomer for specialized polymers)

While specific literature on the use of this compound in material science is not prominent, its chemical structure suggests a strong potential for application as a monomer in the synthesis of specialized polymers. The primary amine functionality is a key reactive group for step-growth polymerization.

Theoretically, it could undergo polycondensation with difunctional monomers like diacyl chlorides or dicarboxylic acids to form novel polyamides. Alternatively, its reaction with diepoxides would yield specialized polyepoxides. The incorporation of this monomer into a polymer backbone would introduce specific properties:

Halogen Content: The presence of both bromine and fluorine would likely enhance the thermal stability and flame-retardant properties of the resulting polymer.

Post-Polymerization Modification: The bromine atom on each repeating unit would act as a latent reactive site. This would allow for post-polymerization modification, where the polymer backbone could be functionalized by grafting other molecules onto it via cross-coupling reactions, enabling the creation of advanced materials with tailored surface properties or functionalities.

Altered Physical Properties: The fluorine atom and the bulky bromine atom would influence inter-chain interactions, affecting the polymer's crystallinity, solubility, and dielectric properties. The observation of short intermolecular Br···F interactions in the crystal structure of a related Schiff base suggests that such halogen-halogen interactions could play a role in the solid-state packing of derived materials. nih.gov

Challenges and Future Directions in Research on 2 4 Bromo 2 Fluorophenyl Ethanamine

Challenges in Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly central to modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. nih.govresearchgate.net Current synthetic routes to 2-(4-bromo-2-fluorophenyl)ethanamine and its derivatives often rely on multi-step sequences that may not be optimally atom-economical.

Future research will likely focus on developing catalytic methods that are both highly regioselective and atom-economical. This includes the exploration of novel catalytic systems for the direct C-H functionalization of fluorinated aromatic precursors, which would eliminate the need for pre-functionalized starting materials. rsc.org Additionally, developing catalytic reductive amination or amination of alcohols would provide a more sustainable alternative to classical methods. acs.org The use of biocatalysis, for instance, employing transaminases, presents a promising avenue for the enantioselective synthesis of chiral derivatives of this compound in a more environmentally benign manner.

Exploration of Unexplored Reactivity and Functionalization Pathways

The this compound scaffold possesses multiple reactive sites—the aromatic ring, the bromine and fluorine substituents, and the primary amine—offering a rich landscape for chemical modification. However, the full reactivity profile of this compound remains largely unexplored. The interplay between the electron-withdrawing fluorine atom and the bromine atom, along with the activating aminoethyl group, can lead to unique and potentially useful reactivity patterns. researchgate.netresearchgate.net